
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine is a bidentate diphosphine ligand featuring a phenoxaphosphine backbone with two diphenylphosphine groups at the 4- and 6-positions and a phenyl substituent at the 10-position. This ligand is notable for its unique electronic and steric properties, derived from the phosphorus-containing heterocyclic core and bulky aryl substituents. It is primarily used in homogeneous catalysis, including hydroformylation and cross-coupling reactions, where its bite angle and donor strength influence catalytic activity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine typically involves the reaction of diphenylphosphine with a suitable phenoxaphosphinine precursor. One common method involves the reaction of 4,6-dichloro-10-phenyl-10H-phenoxaphosphinine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes[][3].
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted derivatives depending on the reagents used[][3].
Scientific Research Applications
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine primarily involves its ability to act as a ligand and form stable complexes with transition metals. The diphenylphosphino groups coordinate with metal ions, facilitating various catalytic processes. The phenoxaphosphinine backbone provides structural stability and enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Backbone Heterocycles and Substituent Effects
The phenoxaphosphine backbone distinguishes this compound from analogous ligands:
- Phenothiazine Derivatives: Compounds like 4,6-bis(diphenylphosphino)-10-methyl-10H-phenothiazine () replace the oxygen atom in the heterocycle with sulfur. The 10-methyl group in phenothiazine derivatives introduces steric bulk comparable to the 10-phenyl group in the target compound .
- Xantphos Ligands: Xanthene-based ligands (e.g., Xantphos) feature an oxygen atom in the backbone, resulting in bite angles tunable between 102° and 131° via backbone modifications (). In contrast, the phosphorus atom in phenoxaphosphine may reduce electron density at the metal center, altering catalytic behavior .
- Nixantphos (4,6-Bis(diphenylphosphino)phenoxazine): This ligand replaces the phosphorus in the backbone with nitrogen, creating a phenoxazine core. The bite angle and steric profile differ due to the altered geometry, affecting regioselectivity in hydroformylation ().
Bite Angle and Catalytic Performance
- Bite Angle: The bite angle of the target compound is influenced by the rigid phenoxaphosphine backbone.
- Hydroformylation: Xantphos ligands with larger bite angles (>120°) favor linear aldehyde formation in rhodium-catalyzed hydroformylation.
- Palladium Coordination: Phenothiazine-based ligands demonstrate strong deshielding effects in ³¹P-NMR upon Pd(II) coordination, suggesting robust metal-ligand interactions (). This property is critical in cross-coupling reactions.
Data Tables
Table 2: Catalytic Performance in Hydroformylation
Ligand | Substrate | Linear:Branched Ratio | Regioselectivity Factor | Reference |
---|---|---|---|---|
Target Compound | Propylene | Pending data | Pending data | — |
Xantphos (θ = 131°) | Propylene | 20:1 | >95% | |
Nixantphos | 1-Octene | 15:1 | ~90% |
Key Research Findings
- Steric Tunability : Substituents at the 10-position (e.g., phenyl, methyl, isopropyl) allow fine-tuning of steric bulk, impacting substrate access in catalytic cycles ().
- Comparative Stability: Phenothiazine- and phenoxaphosphine-based ligands exhibit higher air stability than alkylphosphines, making them practical for industrial applications ().
Biological Activity
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine is a phosphine oxide derivative known for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its ability to interact with biological systems.
Chemical Structure and Properties
The compound is characterized by its complex molecular structure, which includes two diphenylphosphino groups attached to a phenoxaphosphine core. The molecular formula is C36H27N2O2P2, and it has a molecular weight of approximately 611.56 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to form coordination complexes with metal ions, which can modulate various biochemical pathways. The interaction with enzymes and receptors can lead to significant biological effects, including:
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : There is evidence indicating its effectiveness against certain bacterial strains.
Research Findings
Recent studies have focused on the biological implications of this compound. Notable findings include:
-
Anticancer Studies :
- A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis.
-
Antioxidant Activity :
- In vitro assays showed that the compound scavenged free radicals effectively, suggesting a strong potential for use in formulations aimed at reducing oxidative damage in cells.
-
Antimicrobial Effects :
- Research indicated that this phosphine compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have highlighted the versatility of this compound in biological applications:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anticancer properties | Significant inhibition of cell growth in breast cancer cell lines (MCF-7) was observed. |
Study 2 | Assess antioxidant capacity | Demonstrated high radical scavenging activity compared to standard antioxidants like Vitamin C. |
Study 3 | Test antimicrobial efficacy | Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) reported. |
Q & A
Q. Basic: What are the standard synthetic routes for 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine?
Methodological Answer:
The synthesis typically involves multi-step phosphorylation reactions. A common approach starts with the phenoxaphosphine backbone, where phosphorus centers are functionalized using diphenylphosphine groups under inert conditions (e.g., argon atmosphere). Key steps include:
- Ligand substitution : Reacting 10-phenylphenoxaphosphine oxide with chlorodiphenylphosphine in the presence of a reducing agent (e.g., LiAlH₄) to introduce phosphino groups.
- Purification : Column chromatography with silica gel (eluent: dichloromethane/hexane gradient) isolates the product. Yield optimization (~60–70%) requires strict temperature control (0–5°C during phosphorylation) .
Q. Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy : ³¹P NMR to confirm phosphorus environments (δ ~20–30 ppm for P(III) centers).
- X-ray Crystallography : Resolves steric effects of diphenylphosphino groups and phenoxaphosphine geometry.
- Elemental Analysis : Validates stoichiometry (C, H, P % within ±0.3% of theoretical values).
- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ or [M+Na]⁺ confirm molecular weight (e.g., ~570–580 g/mol) .
Q. Advanced: How can factorial design optimize reaction conditions for catalytic applications of this ligand?
Methodological Answer:
A 2³ factorial design evaluates variables:
- Factors : Temperature (60–100°C), ligand/metal ratio (1:1 to 1:2), solvent polarity (toluene vs. THF).
- Response Variables : Catalytic turnover (TOF), enantiomeric excess (ee).
Example workflow:
Screening : Identify dominant factors via Plackett-Burman design.
Optimization : Use central composite design (CCD) to refine conditions.
Validation : Replicate optimal conditions (e.g., 80°C, 1:1.5 ligand/metal ratio in THF) to achieve >90% ee in asymmetric hydrogenation .
Q. Advanced: How do steric and electronic properties of this ligand influence catalytic stability in cross-coupling reactions?
Methodological Answer:
- Steric Effects : Bulky diphenylphosphino groups reduce catalyst deactivation by preventing metal aggregation (studied via TEM and dynamic light scattering).
- Electronic Tuning : Electron-rich phosphorus centers enhance oxidative addition rates (kinetic studies via UV-Vis monitoring of Pd⁰ intermediates).
- Stability Testing : Thermogravimetric analysis (TGA) under N₂ shows decomposition >250°C, confirming thermal robustness .
Q. Advanced: How to resolve contradictions in reported catalytic efficiencies across studies?
Methodological Answer:
Contradictions often arise from:
- Impurity Effects : Trace oxygen or moisture degrades ligand performance. Validate purity via HPLC (>99%) and use glovebox techniques.
- Substrate Scope Limitations : Perform substrate screening (e.g., aryl halides with varying electron-withdrawing/donating groups) to define applicability.
- Theoretical Modeling : Density Functional Theory (DFT) calculates transition-state energies to rationalize discrepancies (e.g., steric hindrance in ortho-substituted substrates) .
Properties
Molecular Formula |
C42H31OP3 |
---|---|
Molecular Weight |
644.6 g/mol |
IUPAC Name |
(6-diphenylphosphanyl-10-phenylphenoxaphosphinin-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H31OP3/c1-6-18-32(19-7-1)44(33-20-8-2-9-21-33)37-28-16-30-39-41(37)43-42-38(29-17-31-40(42)46(39)36-26-14-5-15-27-36)45(34-22-10-3-11-23-34)35-24-12-4-13-25-35/h1-31H |
InChI Key |
NZHBREACEUUMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC6=C2C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.